Predicted Physicochemical Properties Enable Solvent and Purification Optimization
The compound exhibits a predicted boiling point of 284.0 ± 50.0 °C, a density of 1.553 ± 0.06 g/cm³, and a pKa of 0.43 ± 0.50 . These values guide solvent selection and distillation/purification method design. For comparison, the closely related O-(4-bromophenyl) dimethylcarbamothioate (CAS 2414590-84-2, MW 274.18) has a different molecular weight and is expected to show distinct volatility and chromatographic retention based on its lack of ortho-fluorine, although experimental head-to-head data are not publicly available.
| Evidence Dimension | Boiling point, density, pKa (predicted) |
|---|---|
| Target Compound Data | BP 284.0 ± 50.0 °C; density 1.553 ± 0.06 g/cm³; pKa 0.43 ± 0.50 |
| Comparator Or Baseline | O-(4-Bromophenyl) dimethylcarbamothioate (MW 274.18); experimental data unavailable |
| Quantified Difference | Not calculable without experimental comparator data |
| Conditions | Predicted values from ChemicalBook using ACD/Labs Percepta Platform |
Why This Matters
Procurement decisions for multi-step synthesis require predictable physicochemical properties; the presence of ortho-fluorine alters these parameters relative to non-fluorinated analogs, impacting solvent and temperature choices.
